

# In-Vitro Skin Permeation Study of Butamben Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Butamben**, an ester-type local anesthetic, is utilized in various topical formulations for its pain-relieving properties. Its efficacy is largely dependent on its ability to permeate the stratum corneum, the outermost layer of the skin, to reach the target nerve endings. In-vitro skin permeation testing (IVPT) is a critical tool for evaluating the performance of different **Butamben** formulations, providing key insights into the rate and extent of drug delivery. This document provides detailed application notes and protocols for conducting in-vitro skin permeation studies of **Butamben** formulations using Franz diffusion cells.

### **Key Permeation Parameters**

The primary parameters determined from in-vitro skin permeation studies are:

- Steady-State Flux (Jss): The rate of drug permeation per unit area at steady-state, typically expressed in μg/cm²/h.
- Permeability Coefficient (Kp): A measure of the drug's ability to penetrate the skin, calculated from the steady-state flux and the drug concentration in the donor compartment. It is expressed in cm/h.



• Lag Time (tL): The time required for the drug to saturate the skin and establish a steady-state diffusion profile.

## **Quantitative Data Summary**

The following tables summarize the in-vitro skin permeation data for various **Butamben** formulations from different studies. It is crucial to consider the experimental conditions, such as the skin model used, when comparing data across studies.

Table 1: In-Vitro Skin Permeation of **Butamben** Gel Formulations (Swine Skin)

| Formulation                                      | Flux (Jss)<br>(μg/cm²/h) | Lag Time (tL) (h) | Permeability<br>Coefficient (Kp)<br>(10 <sup>-3</sup> cm/h) |
|--------------------------------------------------|--------------------------|-------------------|-------------------------------------------------------------|
| 10% Butamben (BTB)<br>Gel                        | 6.95 ± 1.60              | 1.90 ± 0.48       | 1.02 ± 0.23                                                 |
| 10% Conventional<br>Liposomes (BTBLUV)<br>in Gel | 23.17 ± 6.09             | 1.23 ± 0.28       | 2.96 ± 0.77                                                 |
| 10% Elastic<br>Liposomes (BTBLUV-<br>EL) in Gel  | 29.93 ± 6.54             | 1.57 ± 0.38       | 4.14 ± 0.90                                                 |

Data from Cereda et al.[1]

Table 2: In-Vitro Skin Permeation of **Butamben** Deformable Liposomal Formulations (Rabbit Ear Skin)



| Formulation Type                                                                                            | Liposomal Dispersion Kp<br>(10 <sup>-3</sup> cm/h) | Liposomal Gel Kp (10 <sup>-3</sup> cm/h) |
|-------------------------------------------------------------------------------------------------------------|----------------------------------------------------|------------------------------------------|
| Single-Loaded (SL1) (1% BTB in lipid phase; PC:CH:SA)                                                       | 5.89 ± 0.41                                        | 5.11 ± 0.35                              |
| Double-Loaded (DL1) (0.5%<br>BTB in lipid phase, 0.5% as<br>RAMEB complex in aqueous<br>phase; PC:CH:SA)    | 6.52 ± 0.38                                        | 5.95 ± 0.44                              |
| Single-Loaded (SL2) (1% BTB in lipid phase; PC:CH:SA:SC)                                                    | 6.98 ± 0.55                                        | 6.24 ± 0.48                              |
| Double-Loaded (DL2) (0.5%<br>BTB in lipid phase, 0.5% as<br>RAMEB complex in aqueous<br>phase; PC:CH:SA:SC) | 8.12 ± 0.63                                        | 7.43 ± 0.57                              |
| Drug Solution in Gel                                                                                        | 1.85 ± 0.22                                        | N/A                                      |

PC: Phosphatidylcholine, CH: Cholesterol, SA: Stearylamine, SC: Sodium Cholate, RAMEB: Randomly methylated-β-cyclodextrin. Data adapted from Mura et al.[2]

# **Experimental Protocols**Preparation of Butamben Formulations

This protocol describes the preparation of deformable liposomes containing **Butamben** in the lipid bilayer and as a cyclodextrin complex in the aqueous core.[3]

- Preparation of **Butamben**-Cyclodextrin Complex:
  - Prepare an aqueous solution of randomly methylated-β-cyclodextrin (RAMEB).
  - Add an excess amount of **Butamben** to the RAMEB solution.
  - Stir the suspension for 24 hours at room temperature to ensure complex formation.
  - Filter the solution to remove undissolved Butamben.



### Liposome Preparation:

- Dissolve L-α-phosphatidylcholine, cholesterol, **Butamben** (for the lipid phase), and edge activators (e.g., stearylamine, sodium cholate) in a chloroform:methanol mixture in a round-bottom flask.
- Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
- Dry the film under vacuum for at least 2 hours to remove residual solvent.
- Hydrate the lipid film with the prepared **Butamben**-RAMEB complex solution by vortexing.
- Sonicate the resulting dispersion to reduce the size of the liposomes.

This protocol outlines the emulsification-ultrasonication method for preparing **Butamben**-loaded NLCs.[4][5]

- · Preparation of Lipid and Aqueous Phases:
  - Prepare the lipid phase by mixing the solid lipid (e.g., Crodamol™ CP), liquid lipid (e.g.,
    Super Refined™ Lauryl Lactate), and Butamben. Heat the mixture to 65°C.[4]
  - Prepare the aqueous phase by dissolving the surfactant (e.g., Poloxamer 188) in MilliQ water and heating it to 65°C.[4]
- Emulsification and Sonication:
  - Add the aqueous phase to the lipid phase while stirring at high speed (e.g., 11,000 rpm)
    for 3 minutes to form a pre-emulsion.[4]
  - Sonicate the pre-emulsion using a probe sonicator to reduce the particle size and form the NLC dispersion.

This protocol describes the preparation of a Carbopol gel base for the incorporation of **Butamben** formulations.[2]

Add 0.5 g of Carbopol 940 to 99.5 mL of bidistilled water under constant stirring.



- Continue stirring for 24 hours at room temperature.
- Achieve gelation by adding triethanolamine dropwise until a neutral pH is reached.
- The Butamben formulation (e.g., liposomal dispersion) can then be incorporated into the gel base.

# In-Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol details the methodology for conducting an in-vitro skin permeation study.

- Franz diffusion cells
- Excised skin (e.g., human, porcine, or rabbit)
- Receptor solution (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
- · Circulating water bath
- Magnetic stirrer
- Syringes and needles
- HPLC system for **Butamben** quantification
- Skin Preparation and Integrity Testing:
  - Excise the skin and remove any subcutaneous fat.
  - Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
  - Confirm the integrity of each skin section before the experiment, for example, by measuring its electrical resistance.
- Franz Diffusion Cell Setup:
  - $\circ$  Set the circulating water bath to maintain the skin surface temperature at 32 ± 1°C.



- Fill the receptor chamber of each Franz cell with a known volume of degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
- Mount the prepared skin section onto the cell, with the stratum corneum facing the donor chamber.
- Allow the skin to equilibrate for 30-60 minutes.
- · Application of Formulation:
  - Apply a precise amount of the **Butamben** formulation to the skin surface in the donor chamber.
- · Sampling:
  - At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.
  - Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution.
- Sample Analysis:
  - Analyze the concentration of **Butamben** in the collected samples using a validated HPLC method. A C18 column is commonly used for the separation.
- Calculate the cumulative amount of **Butamben** permeated per unit area (µg/cm²) at each time point, correcting for the removed and replaced sample volumes.
- Plot the cumulative amount of Butamben permeated versus time.
- Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
- Determine the lag time (tL) by extrapolating the linear portion of the plot to the x-axis.
- Calculate the permeability coefficient (Kp) using the following equation:
  - Kp = Jss / Cd (where Cd is the concentration of the drug in the donor formulation)



### **Visualizations**



Click to download full resolution via product page



Caption: Experimental workflow for in-vitro skin permeation study of **Butamben** formulations.



Click to download full resolution via product page

Caption: Relationship between key components and different **Butamben** formulation types.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Transdermal delivery of butamben using elastic and conventional liposomes PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement of Butamben Anesthetic Efficacy by the Development of Deformable Liposomes Bearing the Drug as Cyclodextrin Complex PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Versatile Nanostructured Lipid Carrier (NLC) Using Design of Experiments (DoE)—Part II: Incorporation and Stability of Butamben with Different Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Vitro Skin Permeation Study of Butamben Formulations: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b354426#in-vitro-skin-permeation-study-of-butamben-formulations]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com